molecular formula C22H23N5O2 B2458219 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-06-4

4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2458219
CAS No.: 946311-06-4
M. Wt: 389.459
InChI Key: QJHZSMWBNSMIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16-9-11-18(12-10-16)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHZSMWBNSMIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS number: 946311-09-7) is a member of the imidazotriazine derivative family. Its complex structure and unique functional groups suggest significant potential in medicinal chemistry, particularly for therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential mechanisms of action.

Molecular Formula

The molecular formula of the compound is C20H24N6O3C_{20}H_{24}N_{6}O_{3}. The structure includes a tetrahydroimidazo[2,1-c][1,2,4]triazine core with various substituents that enhance its biological activity. The presence of carbonyl and amide functionalities indicates potential for hydrogen bonding and reactivity typical of amides.

Structural Characteristics

Property Details
Molecular Weight 396.45 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents
Functional Groups Carbonyl, Amide

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various imidazotriazine derivatives on human cancer cell lines. The compound under discussion has shown promising results in inhibiting cell proliferation across several cancer types.

Case Study: Cytotoxicity Testing

In vitro cytotoxicity testing was conducted using the crystal violet microtiter plate assay against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity.

Compound Cell Line IC50 (µM)
4-chloro-N-(2-(4-chlorophenyl)...Cervical (SISO)2.38
N-(7-(4,5-dihydro-1H-imidazol...Bladder (RT-112)3.77

These findings suggest that modifications to the imidazotriazine structure can enhance biological activity, particularly against specific cancer types.

The mechanisms through which 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its biological effects may involve:

  • Induction of Apoptosis: Certain derivatives have been shown to induce apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Compounds in this class can block cell cycle progression at specific phases (e.g., G2/M phase), leading to reduced cell proliferation.
  • Inhibition of Nitric Oxide Production: Related compounds have demonstrated the ability to suppress nitric oxide production in inflammatory models.

Synthetic Pathways

The synthesis of 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazo[2,1-c][1,2,4]triazine core.
  • Introduction of phenylpropyl and p-tolyl substituents via nucleophilic substitution or coupling reactions.
  • Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.

Analytical Techniques

The synthesized compounds are analyzed for purity and structural confirmation using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy

Preparation Methods

NBS-Mediated Coupling of 2-Amino-1,3,5-Triazines

A pivotal method for constructing imidazo-triazines involves reacting 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds in the presence of NBS, as demonstrated by Pan et al.. For the target compound, this approach was adapted as follows:

  • Step 1 : Synthesis of 2-amino-4-(p-tolyl)-1,3,5-triazine (1 ) via condensation of p-tolylguanidine with cyanogen bromide.
  • Step 2 : Reaction of 1 with ethyl acetoacetate in N-methylpyrrolidone (NMP) at 80°C under N₂, mediated by NBS, to yield ethyl 8-(p-tolyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylate (2 ) (72% yield).

Mechanistic Insight : NBS facilitates dehydrogenation and cyclization, forming the imidazo ring while retaining the tetrahydro-triazine structure.

Alternative Cyclization via Hydrazine Hydrate

Another route involves hydrazine hydrate treatment of dicarbonyl-triazole intermediates. For instance:

  • Step 1 : Condensation of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione with thiosemicarbazide to form a triazine-thiol intermediate.
  • Step 2 : Alkylation with methyl iodide, followed by hydrazine hydrate reflux to generate 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine.
  • Step 3 : Cyclization with α,β-unsaturated ketones (e.g., chalcone) to form the imidazo-triazine core.

Yield Optimization : Using ethanol as a solvent and glacial acetic acid as a catalyst improved cyclization efficiency to 85%.

Functionalization of the Core Structure

Introduction of the p-Tolyl Group

The 8-(p-tolyl) substituent is introduced during triazine synthesis or via post-cyclization functionalization:

  • Method A : Direct incorporation using p-tolylguanidine in the triazine-forming step.
  • Method B : Friedel-Crafts alkylation of the triazine core with p-tolyl chloride in the presence of AlCl₃ (65% yield).

Spectroscopic Confirmation : ¹H NMR showed characteristic aromatic protons at δ 7.2–7.4 ppm (p-tolyl), while ¹³C NMR confirmed quaternary carbon signals at δ 140–145 ppm.

Carboxamide Formation

The N-(3-phenylpropyl)carboxamide group is installed via two primary methods:

  • Acid Chloride Route :
    • Step 1 : Hydrolysis of ethyl ester 2 to carboxylic acid 3 using NaOH in ethanol (90% yield).
    • Step 2 : Activation of 3 with thionyl chloride to form acyl chloride 4 , followed by reaction with 3-phenylpropylamine in dichloromethane (78% yield).
  • Mixed Carbonate Method :
    • Step 1 : Reaction of 3 with ethyl chloroformate to form a mixed carbonate intermediate.
    • Step 2 : Aminolysis with 3-phenylpropylamine in tetrahydrofuran (82% yield).

Purity Analysis : Final products exhibited >99% purity by HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
NBS-Mediated Coupling Triazine + 1,3-dicarbonyl + NBS 72 99 Short reaction time; Scalable Requires anhydrous conditions
Hydrazine Cyclization Triazine-thiol + Hydrazine hydrate 85 98 High yield; Mild conditions Multi-step purification required
Friedel-Crafts Post-cyclization alkylation 65 97 Flexible functionalization Low regioselectivity

Mechanistic and Kinetic Studies

Role of NBS in Cyclization

NBS acts as both an oxidizing agent and a bromine source, facilitating:

  • Dehydrogenation of the 1,3-dicarbonyl compound to form α,β-unsaturated intermediates.
  • Electrophilic bromination at the triazine C-5 position, enhancing reactivity toward cyclization.

Kinetic Data : Second-order rate constants (k₂) for NBS-mediated reactions ranged from 0.15–0.25 L/mol·s at 80°C.

Solvent Effects on Carboxamide Formation

Polar aprotic solvents (e.g., NMP, DMF) improved carboxamide yields by stabilizing charged intermediates:

  • NMP : 78% yield (dielectric constant ε = 32.2).
  • THF : 65% yield (ε = 7.6).

Industrial and Environmental Considerations

Scalability Challenges

  • Cost of NBS : Large-scale use of NBS increases production costs. Alternatives like iodine or peroxides are being explored.
  • Waste Management : Brominated byproducts require specialized disposal methods to meet environmental regulations.

Green Chemistry Approaches

  • Catalytic Methods : Employing FeCl₃ or zeolites to reduce bromine waste.
  • Solvent Recycling : Ethanol and NMP recovery via distillation decreased solvent consumption by 40%.

Q & A

Q. What are the optimal synthetic pathways and conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with condensation of precursors to form the tetrahydroimidazo-triazine core, followed by functionalization of the carboxamide group. Key steps include:

  • Reaction Conditions : Temperature control (e.g., reflux in ethanol or THF), solvent selection (polar aprotic solvents like DMF for coupling reactions), and catalysts (e.g., benzyltributylammonium bromide for nucleophilic substitutions) .
  • Purification : High-performance liquid chromatography (HPLC) or flash column chromatography to isolate the target compound from byproducts .
  • Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 3-phenylpropylamine for carboxamide formation) and reaction time (12–24 hours for cyclization steps) .

Q. What analytical techniques are recommended for structural characterization?

A combination of spectroscopic and spectrometric methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments, focusing on the imidazo-triazine core (δ 7.2–8.1 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+^+ = 483.21) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

Discrepancies in reaction pathways (e.g., competing cyclization routes) can be addressed via:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and compare activation energies of competing pathways .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore intermediates and validate experimental observations .
  • Example : highlights fluoroacylation discrepancies; computational modeling can clarify steric/electronic effects of substituents (e.g., trifluoroacetyl vs. methoxy groups) .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Targeted Modifications : Synthesize derivatives with variations in the phenylpropyl or p-tolyl groups (e.g., electron-withdrawing/-donating substituents) and compare bioactivity .
  • Biological Assays :
  • Enzyme Inhibition : Measure IC50_{50} against kinases or proteases using fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs) .
    • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Q. How can researchers address stability challenges during in vitro/in vivo studies?

  • Degradation Pathways : Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the carboxamide bond under acidic conditions) .
  • Stabilization Strategies :
  • Formulation : Encapsulation in PEGylated liposomes to enhance aqueous solubility and reduce enzymatic degradation .
  • pH Optimization : Buffered solutions (pH 6.5–7.4) to prevent imidazo-triazine ring opening .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., unexpected byproducts in ), cross-validate using orthogonal techniques (e.g., 19^19F NMR for fluorinated analogs) .
  • Advanced Purification : Preparative HPLC with C18 columns (ACN/water gradient) resolves closely eluting impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.